molecular formula C9H8O3 B1360206 3-Formylphenyl acetate CAS No. 34231-78-2

3-Formylphenyl acetate

Cat. No.: B1360206
CAS No.: 34231-78-2
M. Wt: 164.16 g/mol
InChI Key: GVUMZPWBUAGJBP-UHFFFAOYSA-N
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Description

3-Formylphenyl acetate, also known as 3-acetoxybenzaldehyde, is an organic compound with the molecular formula C9H8O3. It is a derivative of benzaldehyde, where the formyl group is positioned at the third carbon of the benzene ring, and an acetate group is attached to the same ring. This compound is used in various chemical syntheses and has applications in different scientific fields.

Scientific Research Applications

3-Formylphenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Biochemical Analysis

Biochemical Properties

3-Formylphenyl acetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as acetyl-CoA synthetase, which is involved in the synthesis of acetyl-CoA from acetate. This interaction is crucial for various metabolic processes, including energy production and lipid synthesis. Additionally, this compound can inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Furthermore, this compound can modulate cell signaling pathways, impacting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. For instance, this compound can inhibit acetyl-CoA synthetase, thereby reducing the synthesis of acetyl-CoA and affecting metabolic processes. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been shown to affect cellular functions, including changes in gene expression and metabolic activity. These temporal effects are important for understanding the compound’s stability and long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and promote cell proliferation. At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of acetyl-CoA. It interacts with enzymes such as acetyl-CoA synthetase and citrate synthase, which play key roles in metabolic processes. The compound can also affect metabolic flux and metabolite levels, leading to changes in energy production and lipid synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments. The compound’s transport and distribution are essential for its biochemical activity and effects on cellular functions .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications. The compound’s activity and function are closely related to its localization, as it interacts with specific enzymes and regulatory proteins within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Formylphenyl acetate can be synthesized through several methods. One common method involves the esterification of 3-hydroxybenzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also focuses on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Formylphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate group can be hydrolyzed to a hydroxyl group under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: 3-carboxyphenyl acetate.

    Reduction: 3-hydroxymethylphenyl acetate.

    Substitution: 3-hydroxybenzaldehyde.

Comparison with Similar Compounds

    4-Formylphenyl acetate: Similar structure but with the formyl group at the fourth position.

    2-Formylphenyl acetate: Formyl group at the second position.

    3-Hydroxybenzaldehyde: Lacks the acetate group.

Uniqueness: 3-Formylphenyl acetate is unique due to the specific positioning of the formyl and acetate groups, which influences its reactivity and applications. The presence of both functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(3-formylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUMZPWBUAGJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187808
Record name 3-Formylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34231-78-2
Record name 3-(Acetyloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34231-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formylphenyl acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Formylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-formylphenyl acetate
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

3-Hydroxybenzaldehyde (10 g., 81.88 mmol) was dissolved in 150 ml dichloromethane under argon. Triethylamine (17.12 ml, 0.123 mol) and dimethylaminopyridine (5 mg.) were added, and the resulting stirred solution was treated with acetic anhydride (8.5 ml, 90 mmol). After stirring for fifteen hours, the reaction mixture was transferred to a separatory funnel using an additional 50 ml dichloromethane. The organic layer was washed with water (2×100 ml) and concentrated to give a light brown oil weighing 14.85 g. Plug filtration through silica gel using dichloromethane furnished 13.3 g (quant.) of a light orange oil which was shown by NMR and IR to be pure enough for use in subsequent reactions (see Tables 3 and 7). ##STR33##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17.12 mL
Type
reactant
Reaction Step Two
Quantity
5 mg
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-acetoxybenzaldehyde in the synthesis of triazole derivatives, and what are the potential applications of these synthesized compounds?

A1: 3-Acetoxybenzaldehyde serves as a crucial reagent in synthesizing novel triazole derivatives. [] Researchers reacted various 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-acetoxybenzaldehyde, resulting in the formation of 3-alkyl(aryl)-4-(3-acetoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. These newly synthesized compounds were then characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and UV spectroscopy. Importantly, the study delved into the in vitro antioxidant properties of these triazole derivatives using methods like reducing power, free radical scavenging, and metal chelating activity assays. This research holds significant promise for developing new antioxidant agents with potential applications in various fields. []

Q2: How is 3-acetoxybenzaldehyde utilized in the synthesis of temoporfin, and what is the significance of this process?

A2: 3-Acetoxybenzaldehyde acts as a starting material in the multi-step synthesis of temoporfin, a clinically relevant photosensitizer. [] The synthesis involves the acetylation of 3-hydroxybenzaldehyde to yield 3-acetoxybenzaldehyde, which then undergoes a cyclization reaction with pyrrole. This crucial step forms 5,10,15,20-tetra(m-acetoxyphenyl)porphyrin. Subsequent deacetylation, reduction, and selective dehydrogenation steps ultimately yield temoporfin. This synthetic route highlights the versatility of 3-acetoxybenzaldehyde as a building block for complex molecules with therapeutic applications. []

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